molecular formula C12H9BrN2O3 B15297847 3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione

3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione

Cat. No.: B15297847
M. Wt: 309.11 g/mol
InChI Key: DCPABTIWUBIIBP-UHFFFAOYSA-N
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Description

3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione is a complex organic compound that features a brominated furo[3,2-b]pyridine moiety attached to a piperidine-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromofuro[3,2-b]pyridin-2-yl)methanol
  • 5-Bromofuro[2,3-b]pyridin-2-yl)methanol
  • 1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Uniqueness

3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a brominated furo[3,2-b]pyridine moiety with a piperidine-2,6-dione structure sets it apart from other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-(6-bromofuro[3,2-b]pyridin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H9BrN2O3/c13-6-3-9-11(14-4-6)8(5-18-9)7-1-2-10(16)15-12(7)17/h3-5,7H,1-2H2,(H,15,16,17)

InChI Key

DCPABTIWUBIIBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=COC3=C2N=CC(=C3)Br

Origin of Product

United States

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